3-Bromo-1-cyclohexylpyrrolidin-2-one (CAS 852287-61-7) is a highly reactive, electrophilic α-bromo lactam building block widely utilized in the synthesis of complex pharmaceutical intermediates and specialty chemicals. Structurally, it combines a pyrrolidin-2-one core with a bulky, lipophilic N-cyclohexyl substituent and a reactive bromine atom at the C3 (alpha) position [1]. In procurement and process chemistry, this compound serves as a critical pre-functionalized precursor. By providing an activated electrophilic center, it enables the rapid installation of the 1-cyclohexylpyrrolidin-2-one scaffold via nucleophilic substitution (SN2) or metal-mediated cross-coupling, bypassing the need for hazardous and low-yielding in-house halogenation of the parent lactam [2].
Attempting to substitute 3-Bromo-1-cyclohexylpyrrolidin-2-one with its unbrominated parent, 1-cyclohexylpyrrolidin-2-one, shifts the burden of alpha-bromination to the buyer. This requires highly sensitive cryogenic conditions (e.g., LDA at -78°C) or harsh reagents, often resulting in 15-25% yield losses due to 3,3-dibromination and complex downstream purification[1]. Furthermore, substituting the N-cyclohexyl group with a simpler N-methyl analog (3-bromo-1-methylpyrrolidin-2-one) drastically alters the molecule's steric profile and reduces its lipophilicity (cLogP) by approximately 2.0 units, rendering it ineffective for pharmaceutical applications that rely on the cyclohexyl ring to occupy deep hydrophobic binding pockets [2]. Finally, utilizing the 3-chloro analog introduces a significantly poorer leaving group, necessitating harsh reaction temperatures (>90°C) that can degrade sensitive nucleophiles during downstream amidation or cross-coupling [3].
Procuring the pre-brominated 3-Bromo-1-cyclohexylpyrrolidin-2-one eliminates the need for in-house alpha-bromination of 1-cyclohexylpyrrolidin-2-one. Direct bromination of the parent lactam typically requires cryogenic enolate formation (LDA at -78°C) and suffers from poor regiocontrol, leading to significant yield losses [1].
| Evidence Dimension | Synthetic steps and cryogenic requirements for 3-substitution |
| Target Compound Data | Direct use (0 additional bromination steps, ambient to 60°C) |
| Comparator Or Baseline | 1-Cyclohexylpyrrolidin-2-one (Requires LDA at -78°C followed by electrophilic bromination) |
| Quantified Difference | Eliminates 1 highly sensitive cryogenic step and avoids 15-25% yield loss to 3,3-dibromination byproducts. |
| Conditions | Standard laboratory or pilot-scale synthesis of alpha-functionalized lactams. |
Procuring the pre-brominated scaffold bypasses hazardous, moisture-sensitive enolate chemistry, directly accelerating downstream library production.
When utilized as an electrophile in SN2 reactions, the bromo leaving group in 3-Bromo-1-cyclohexylpyrrolidin-2-one offers vastly faster reaction kinetics compared to its chloro counterpart, allowing for much milder reaction conditions [1].
| Evidence Dimension | Reaction temperature and time for SN2 displacement by amines |
| Target Compound Data | Typical SN2 at 50-60°C, 2-4 hours |
| Comparator Or Baseline | 3-Chloro-1-cyclohexylpyrrolidin-2-one (Requires >90°C, 12-24 hours, or iodide catalysis) |
| Quantified Difference | Reduces reaction temperature by 30-40°C and accelerates conversion by up to 6x. |
| Conditions | Nucleophilic substitution with secondary amines in polar aprotic solvents (e.g., DMF or MeCN). |
The greater leaving group ability of the bromide allows for milder conditions, preserving sensitive functional groups on the incoming nucleophile.
The choice of the N-cyclohexyl substituent over smaller alkyl groups is critical for target binding in specific pharmaceutical applications. Compared to the N-methyl analog, the N-cyclohexyl ring provides a massive increase in lipophilicity and steric volume, which is often required to anchor the molecule in deep hydrophobic pockets[1].
| Evidence Dimension | Calculated lipophilicity (cLogP) contribution of the N-substituent |
| Target Compound Data | N-Cyclohexyl scaffold (cLogP contribution ~ +2.5) |
| Comparator Or Baseline | N-Methyl scaffold (3-Bromo-1-methylpyrrolidin-2-one) (cLogP contribution ~ +0.5) |
| Quantified Difference | Provides a ~2.0 log unit increase in lipophilicity and significantly greater steric volume. |
| Conditions | In silico profiling and SAR development for target binding (e.g., FabI inhibitors or GPCR ligands). |
The N-cyclohexyl group is essential when the target pharmacophore requires a bulky, highly lipophilic moiety to occupy a deep hydrophobic binding pocket.
For carbon-carbon bond formation at the alpha position, 3-Bromo-1-cyclohexylpyrrolidin-2-one readily inserts zinc to form a reactive Reformatsky enolate. The bromo derivative activates much more efficiently than the corresponding chloride, ensuring reproducible scale-up [1].
| Evidence Dimension | Activation energy and initiation time for zinc insertion |
| Target Compound Data | Rapid insertion with standard activated zinc dust (<1 hour) |
| Comparator Or Baseline | 3-Chloro-1-cyclohexylpyrrolidin-2-one (Requires highly reactive Rieke zinc or prolonged reflux) |
| Quantified Difference | Achieves complete zinc enolate formation in <1 hour at mild temperatures, compared to sluggish or incomplete insertion for the chloride. |
| Conditions | Zinc-mediated Reformatsky-type addition to aldehydes/ketones in THF. |
Reliable organozinc formation is critical for scalable C-C bond construction, making the bromo variant a more reliable procurement choice for these routes.
Leveraging its faster leaving group kinetics, this compound is an effective electrophile for SN2 reactions with primary and secondary amines. It enables the rapid, parallel synthesis of 3-amino-1-cyclohexylpyrrolidin-2-one derivatives for high-throughput screening in drug discovery (e.g., FabI inhibitors) [1].
Capitalizing on the ~2.0 log unit increase in lipophilicity provided by the N-cyclohexyl group, this building block is structurally suited for designing cell-permeable peptidomimetics that require precise steric bulk to disrupt protein-protein interactions [2].
Due to its reliable and rapid zinc enolate formation compared to chloro-analogs, the compound is effective for organometallic cross-coupling with aldehydes or ketones, facilitating the scalable synthesis of complex, alpha-alkylated lactam intermediates[3].